![molecular formula C33H27N3O4 B2619155 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime CAS No. 337921-58-1](/img/structure/B2619155.png)
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime
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Description
The compound is a complex organic molecule that likely contains a phenoxyphenyl group, an ethanone group, a pyridinyl group, and an oxime group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound likely involves multiple aromatic rings (from the phenoxyphenyl and pyridinyl groups), a carbonyl group (from the ethanone), and a functional group involving nitrogen and oxygen (from the oxime). The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the carbonyl group, and the oxime group. These groups can participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antitumor Properties
Research has indicated that this compound can inhibit the growth of certain cancer cells. Its mechanism involves interfering with the cell cycle and inducing apoptosis (programmed cell death) in tumor cells. This property is particularly valuable for developing targeted cancer therapies .
DNA Binding and Molecular Probes
The compound’s ability to bind to DNA makes it useful in the development of molecular probes. These probes can be used in various diagnostic applications, including the detection of genetic mutations and the study of DNA-protein interactions. This application is crucial for advancing personalized medicine and genetic research .
Antioxidant Activity
Due to its chemical structure, the compound exhibits significant antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress. This property is beneficial in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly promising for treating localized infections and certain types of cancer.
These applications highlight the versatility and potential of (Z)-[1-(4-phenoxyphenyl)ethylidene][(6-{[(Z)-[1-(4-phenoxyphenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
(Z)-1-(4-phenoxyphenyl)-N-[6-[(Z)-1-(4-phenoxyphenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N3O4/c1-24(26-16-20-30(21-17-26)37-28-10-5-3-6-11-28)35-39-32-14-9-15-33(34-32)40-36-25(2)27-18-22-31(23-19-27)38-29-12-7-4-8-13-29/h3-23H,1-2H3/b35-24-,36-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJFGTYRSGZMO-UKJDBFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=NC(=CC=C1)O/N=C(/C)\C2=CC=C(C=C2)OC3=CC=CC=C3)/C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
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